molecular formula C7H3BrCl2N2S B2616085 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine CAS No. 1469811-06-0

7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine

Cat. No.: B2616085
CAS No.: 1469811-06-0
M. Wt: 297.98
InChI Key: OYVZBRIHXCRDQL-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3BrCl2N2S and a molecular weight of 297.99 g/mol . This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a thieno[3,2-d]pyrimidine core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination and chlorination of a thieno[3,2-d]pyrimidine precursor. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-d]pyrimidine derivatives .

Scientific Research Applications

7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine is unique due to the presence of bromine, chlorine, and methyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2N2S/c1-2-3(8)4-5(13-2)6(9)12-7(10)11-4/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVZBRIHXCRDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469811-06-0
Record name 7-bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine
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